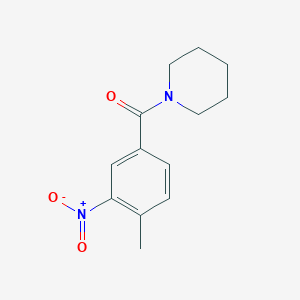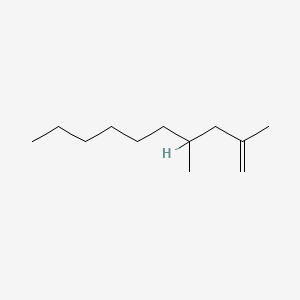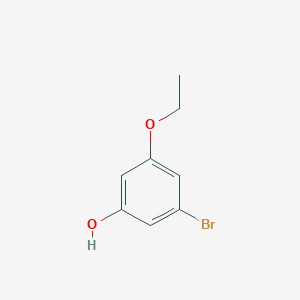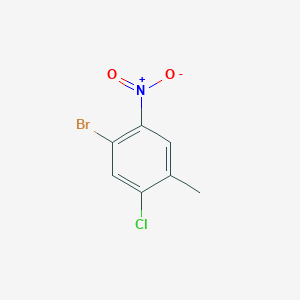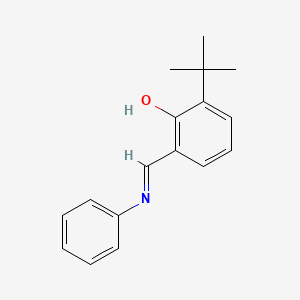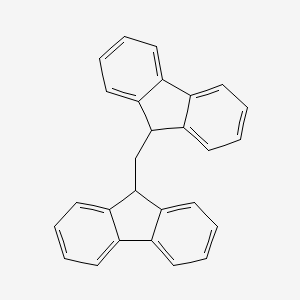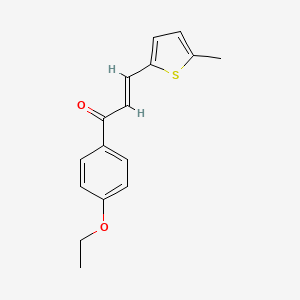
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, referred to as Compound A, is a compound found in nature with a wide range of applications in scientific research. It is a member of the enone family, which is a group of compounds characterized by a carbon-carbon double bond and a carbonyl group. Compound A is a versatile compound with a wide range of properties, including its ability to act as a catalyst in organic synthesis, its ability to serve as a precursor for other compounds, and its potential for use in various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Compound A has a wide range of applications in scientific research. One application is its use as a catalyst in organic synthesis. Compound A can be used to catalyze the formation of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. It can also serve as a precursor for other compounds, such as thiophenes and thioethers. In addition, Compound A has potential applications in biochemistry and physiology. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Wirkmechanismus
The mechanism of action of Compound A is not fully understood, but it is believed to involve the formation of a coordination complex between the compound and the enzyme acetylcholinesterase. This complex is thought to inhibit the enzyme’s activity, resulting in the decrease of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme acetylcholinesterase, resulting in the decrease of neurotransmitter levels in the brain. In addition, Compound A has been shown to have an anti-inflammatory effect, as well as a potential anti-cancer effect.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in organic synthesis, biochemistry, and physiology. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. In particular, it is not very soluble in water and has a limited shelf life.
Zukünftige Richtungen
Compound A has a wide range of potential future applications. It could be used as a catalyst in the synthesis of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. In addition, it could be used as a precursor for other compounds, such as thiophenes and thioethers. It could also be used as a therapeutic agent, as it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase and potential anti-inflammatory and anti-cancer effects. Finally, Compound A could be used as a tool to study the biochemical and physiological effects of compounds on the brain.
Synthesemethoden
Compound A can be synthesized through a variety of methods. One approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction results in the formation of an alkene, which can be further reacted with a thiol to form the desired product. Another method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde or ketone, followed by the addition of a thiol. This reaction also results in the formation of an alkene, which can be further reacted with a thiol to form Compound A.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-7-5-13(6-8-14)16(17)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHYJDWMSRSPS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
